3-Nitroisonicotinic acid
Overview
Description
3-Nitroisonicotinic acid is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss 3-Nitroisonicotinic acid, they do provide insights into closely related compounds, such as 3-Nitropropionic acid (3-NPA) and derivatives of nitro-substituted benzoic and nicotinic acids, which can offer valuable information for the analysis of 3-Nitroisonicotinic acid.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-Nitroisonicotinic acid would consist of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a carboxylic acid group (isonicotinic acid) and a nitro group (3-nitro). The position of the nitro group would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological systems.
Chemical Reactions Analysis
Nitro-substituted compounds, such as 3-Nitroisonicotinic acid, can undergo various chemical reactions. These may include reduction of the nitro group to an amino group, as seen with 4-Hydroxy-3-nitrophenylarsonic acid, where a reduction to 3-amino-4-hydroxyphenylarsonic acid was observed . Additionally, the carboxylic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Nitroisonicotinic acid would be influenced by both the nitro and carboxylic acid functional groups. The presence of these groups would likely result in the compound having a relatively strong acidity, as well as the potential for hydrogen bonding, which could affect its solubility and melting point. The nitro group could also confer reactivity towards certain reductive or oxidative conditions.
Relevant Case Studies
Several papers discuss the biological activity of related nitro-substituted compounds. For instance, 3-Nitropropionic acid has been reported to exhibit potent antimycobacterial activity , act as a neurotoxin , and serve as a carbon, nitrogen, and energy source for certain bacteria . Additionally, 3-nitro-4-substituted-aminobenzoic acids and 6-amino nicotinic acids have been found to be selective agonists of the GPR109b receptor . These studies provide a context for understanding the potential biological implications of 3-Nitroisonicotinic acid and related compounds.
Scientific Research Applications
Nicotinic acid, also known as niacin or vitamin B3, is involved in many vital processes within the bodies of living organisms . Its deficiency can lead to many diseases, the most famous of which is pellagra . Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood, but undesirable side effects have limited its use .
On the contrary, nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease . A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy .
One of the applications of nicotinic acid derivatives is in the field of insecticides . Nicotinic acid substitution with pyridine molecule in 3-position has a strong ability on insects poisoning . In a study, the insecticidal activities of some nicotinic acid derivatives were investigated .
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Pharmaceutical Research 3-Nitroisonicotinic acid is a valuable compound in the field of medicinal chemistry, offering potential for the development of novel therapeutic agents . The nitro group in 3-Nitroisonicotinic acid provides opportunities for further chemical modifications, allowing researchers to tailor its properties for specific applications .
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Synthesis of Derivatives 3-Nitroisonicotinic acid can be used in the synthesis of its derivatives. For instance, a synthetic method of 3-Nitroisonicotinic acid methyl ester has been disclosed . This method is characterized by mild and safe reaction conditions and high yield, making it suitable for industrial large-scale production .
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Industrial Applications Nicotinic acid, which 3-Nitroisonicotinic acid is a derivative of, has potential industrial applications . For example, it can be made from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine . These methods have potential industrial applications, especially focusing on green chemistry and industrial synthesis .
Safety And Hazards
properties
IUPAC Name |
3-nitropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPIUHZVTZWEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376578 | |
Record name | 3-nitroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroisonicotinic acid | |
CAS RN |
59290-82-3 | |
Record name | 3-Nitroisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-nitroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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